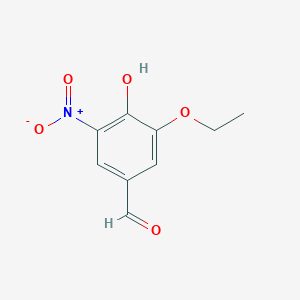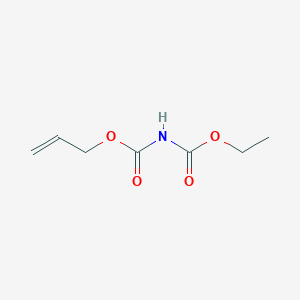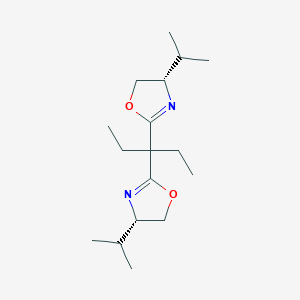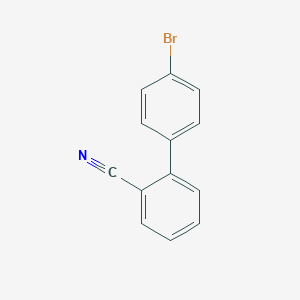
2-(4-Bromophenyl)benzonitrile
概要
説明
2-(4-Bromophenyl)benzonitrile is an organic compound that is a derivative of benzonitrile . It is a white to light yellow powder or flakes . It is classified as an organic nitrile, which are commonly used solvents and are reacted further for various applications such as the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)benzonitrile can be achieved through various methods. One such method involves the preparation of 2-hydroxybenzonitrile, which comprises reacting hydroxylamine with a 2-hydroxyarylaldehyde . Another method involves the use of reagents and reaction conditions such as CrO3/CH3COOH, SOCl2, L-valine/NaOH, and others .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)benzonitrile is represented by the formula C7H4BrN . The molecular weight of this compound is 182.017 .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Bromophenyl)benzonitrile can be complex. For instance, it can undergo reactions with hydroxylamine hydrochloride, magnesium sulphate, and p-toluenesulphonic acid to prepare aromatic nitriles . It can also react with various arenes in the presence of a copper salt as a catalyst and nitriles .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)benzonitrile is a white to light yellow powder or flakes . Its molecular weight is 182.017 . More specific physical and chemical properties were not found in the search results.Safety And Hazards
While specific safety and hazard information for 2-(4-Bromophenyl)benzonitrile was not found, it is generally recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid ingestion and inhalation when handling similar compounds . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
2-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUHWJOMVSGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362748 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)benzonitrile | |
CAS RN |
168072-17-1 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


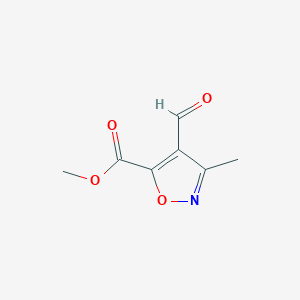
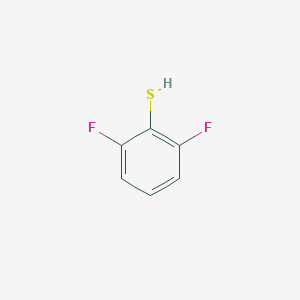
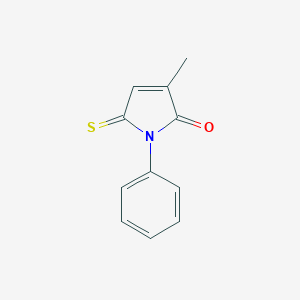
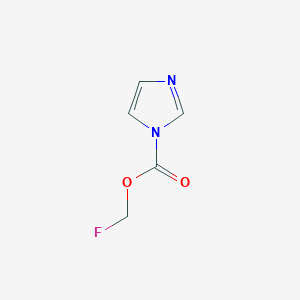
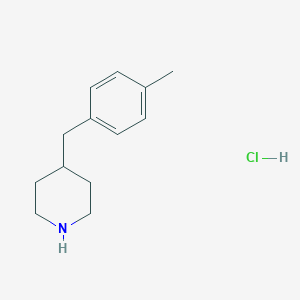
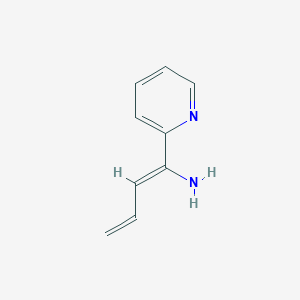
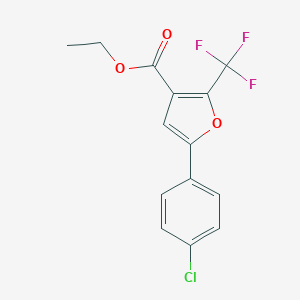
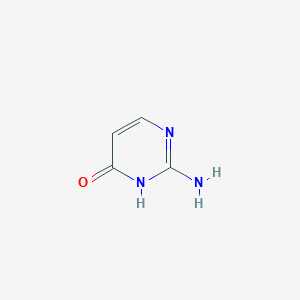
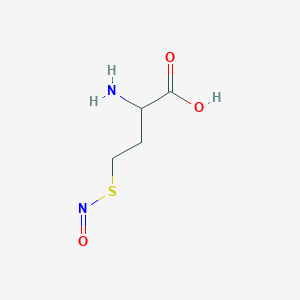
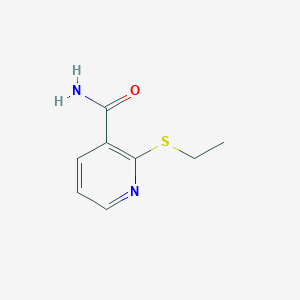
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
